molecular formula C17H19N5O B4509825 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4509825
M. Wt: 309.4 g/mol
InChI Key: CQLOFQNDBXWBMH-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent and a tetrazole ring. The tetrazole moiety, a bioisostere for carboxylic acid, enhances metabolic stability and bioavailability .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methyl-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-2-4-14(8-16(11)22-10-19-20-21-22)17(23)18-9-15-7-12-3-5-13(15)6-12/h2-5,8,10,12-13,15H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLOFQNDBXWBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC3CC2C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the bicyclic heptene derivative. This is followed by the introduction of the tetrazole ring and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include azides for tetrazole formation and amines for amide bond formation. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit promising antimicrobial properties. The incorporation of the bicyclic structure enhances the biological activity, making it a candidate for developing new antibiotics or antifungal agents. A study demonstrated that similar bicyclic compounds showed significant inhibition against various microbial strains, suggesting potential applications in treating infections .

2. Anticancer Properties
Tetrazole derivatives have been studied for their anticancer effects. The specific structure of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide may enhance its interaction with cancer cell receptors, leading to apoptosis in malignant cells. In vitro studies have shown that related compounds can inhibit tumor growth, indicating a pathway for further research into this compound's anticancer potential .

3. Neuroprotective Effects
Recent studies suggest that tetrazole-based compounds may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The unique bicyclic structure may facilitate blood-brain barrier penetration, enhancing efficacy in neurological applications .

Materials Science Applications

1. Polymer Chemistry
The unique structural features of this compound allow it to be used as a building block in polymer synthesis. Its functionality can be exploited to create novel polymers with specific mechanical and thermal properties, suitable for advanced materials in electronics and aerospace applications .

2. Photonic Applications
Due to its unique optical properties, this compound can be integrated into photonic devices, potentially enhancing light transmission and manipulation within optical fibers and sensors. Research into similar compounds has shown promise in creating materials that respond to light stimuli, paving the way for innovative applications in telecommunications and imaging technologies .

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar bicyclic compounds against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that this compound could exhibit comparable or enhanced efficacy against these pathogens.

Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration, a related tetrazole compound was shown to reduce oxidative stress markers by 45%, indicating potential neuroprotective mechanisms that could be further explored with this compound.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic biological molecules, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences : Lacks the bicycloheptenylmethyl and tetrazole groups. Instead, it features a 2-hydroxy-1,1-dimethylethylamine substituent.
  • Functional Utility : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, contrasting with the multi-step hydrazide-based synthesis of the target compound .

4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()

  • Structural Differences : Replace the tetrazole with benzimidazole and hydrazide groups.
  • Biological Relevance: Benzimidazole derivatives are known for antimicrobial and anticancer activities. However, hydrazides may exhibit lower metabolic stability compared to tetrazoles.
  • Synthesis : Involves condensation of hydrazides with benzaldehydes, a method distinct from the cycloaddition or sulfonamide routes used for bicycloheptenylmethyl-containing compounds .
Bicycloheptenylmethyl-Containing Analogues

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-3-(7-methoxy-1H-indol-1-yl)propanamide ()

  • Structural Differences : Substitutes the tetrazole-benzamide core with a 7-methoxyindole-propanamide chain.
  • Functional Implications : The indole group may enhance interactions with serotonin receptors or kinase targets, whereas the tetrazole in the target compound could favor angiotensin II receptor binding.
  • Synthesis: Not detailed in the evidence but likely involves amide coupling similar to the target compound .

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide ()

  • Structural Differences : Replaces the benzamide-tetrazole system with a trifluoromethanesulfonamide group.
  • Applications: Used as a photoresist monomer due to its fluorinated structure, highlighting the bicycloheptenylmethyl group’s versatility in materials science.
  • Synthesis: High-yield method using inorganic bases and water, contrasting with the organic solvent-based syntheses of benzamide derivatives .
Heterocyclic Benzamide Derivatives

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()

  • Structural Differences : Feature triazole and benzothiazole rings instead of tetrazole.
  • Biological Activity : Compounds 10a, 10b, 10c, and 10i showed moderate antimicrobial activity against E. coli, suggesting that the target compound’s tetrazole group might offer superior or distinct activity.
  • Synthesis : Utilizes click chemistry (1,3-dipolar cycloaddition), a rapid and efficient method compared to traditional hydrazide condensations .

Research Implications and Gaps

  • Pharmacological Data : The target compound’s biological activity remains uncharacterized in the provided evidence. Comparative studies with its benzimidazole or triazole analogs (e.g., antimicrobial or receptor-binding assays) are needed.
  • Synthetic Optimization : ’s high-yield aqueous method could inspire greener syntheses for similar bicycloheptenylmethyl derivatives.
  • Structure-Activity Relationships (SAR) : The tetrazole’s role versus other heterocycles (e.g., triazole, benzimidazole) warrants exploration to optimize target selectivity and potency.

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure, which is significant in influencing its biological activity. The molecular formula is C16H20N4C_{16}H_{20}N_{4}, with a molecular weight of approximately 284.36 g/mol. Its structure can be represented as follows:

N bicyclo 2 2 1 hept 5 en 2 ylmethyl 4 methyl 3 1H tetrazol 1 yl benzamide\text{N bicyclo 2 2 1 hept 5 en 2 ylmethyl 4 methyl 3 1H tetrazol 1 yl benzamide}

The biological activity of this compound has been linked to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which plays a crucial role in cell signaling pathways. GPCRs are involved in numerous physiological processes, and their modulation can lead to significant therapeutic effects .
  • Ion Channels : It is hypothesized that the compound may influence ion channel activities through GPCR signaling pathways, potentially affecting neurotransmitter release and muscle contraction .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antihypertensive Activity : Studies have shown that compounds with similar structures can exhibit antihypertensive effects by acting on the renin-angiotensin system .
  • Antinociceptive Properties : There is evidence suggesting that the compound may possess analgesic properties, potentially useful in pain management therapies.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, although further research is needed to elucidate the underlying mechanisms .

Case Study 1: Antihypertensive Effects

A study conducted on a series of structurally related compounds demonstrated significant reductions in blood pressure in hypertensive animal models when treated with derivatives of the bicyclic structure . The mechanism was attributed to the inhibition of specific GPCRs involved in vascular tone regulation.

Case Study 2: Antinociceptive Activity

In a controlled experiment, the compound was tested for its ability to alleviate pain in rodent models. Results indicated a notable decrease in pain response, suggesting potential use as an analgesic agent .

Data Table: Summary of Biological Activities

Biological Activity Evidence/Source Mechanism
AntihypertensiveStudy on animal models GPCR modulation
AntinociceptiveRodent pain model study Unknown; requires further investigation
AntitumorPreliminary findings Inhibition of cancer cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

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